molecular formula C17H12FNO3 B3005970 Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 339106-79-5

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B3005970
CAS No.: 339106-79-5
M. Wt: 297.285
InChI Key: JFSOIMQHNZSTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 339106-79-5) is a fluorinated isoquinoline derivative characterized by a 4-fluorophenyl substituent at position 2 and a methyl ester group at position 4 of the dihydroisoquinoline scaffold. Its molecular formula is C₁₇H₁₂FNO₃, with a molecular weight of 297.29 g/mol (exact mass: 297.08). The compound’s structure combines aromaticity with electron-withdrawing fluorine and carbonyl groups, influencing its physicochemical properties, such as solubility and metabolic stability. Safety guidelines for handling include precautions against skin/eye contact, inhalation, and ingestion, with specific storage recommendations to avoid heat and moisture .

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSOIMQHNZSTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring, leading to a diverse array of derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several notable applications:

Medicinal Chemistry

The compound serves as a building block for developing new pharmaceuticals, particularly those targeting various biological pathways. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity.

Biological Studies

Research indicates that this compound interacts with specific enzymes and receptors, making it valuable for studying biochemical pathways. It has shown potential anti-inflammatory and anticancer activities, which are under investigation in various studies .

Industrial Applications

In the chemical industry, this compound is utilized in synthesizing specialty chemicals and materials with tailored properties. Its stability and reactivity make it suitable for various applications in organic synthesis.

Case Studies

Several studies have documented the biological activities of this compound:

  • Anti-cancer Activity : Research has shown that this compound can inhibit the growth of certain cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro and in vivo models.

These case studies emphasize the compound's potential as a lead candidate for drug development in treating various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved often include signal transduction and gene expression modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents at the phenyl ring (position 2) and the ester/carboxylic acid group (position 4). Below is a comparative analysis of key derivatives:

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent (R Group) Key Differences
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 339106-79-5 C₁₇H₁₂FNO₃ 297.29 4-Fluorophenyl, methyl ester Reference compound
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 446276-02-4 C₁₇H₁₂ClNO₃ 313.74 4-Chlorophenyl, methyl ester Chlorine substituent (electron-withdrawing, larger atomic radius) increases molecular weight and lipophilicity .
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 133096-36-3 C₁₇H₁₃NO₄ 295.30 4-Methoxyphenyl, carboxylic acid Methoxy group (electron-donating) enhances solubility; carboxylic acid replaces ester, altering bioavailability .
2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate N/A C₂₄H₁₇F₂NO₄ 421.40 4-Fluorophenyl, 2-(4-fluorophenoxy)ethyl ester Extended ester group increases molecular weight and steric bulk, potentially reducing metabolic clearance .
Methyl 2-[methyl(2-nitro-4-(trifluoromethyl)phenyl)amino]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 339106-28-4 C₁₉H₁₄F₃N₃O₅ 421.33 Nitro/trifluoromethyl-substituted phenyl, methyl ester Nitro and CF₃ groups enhance electron-withdrawing effects and steric hindrance, influencing binding affinity .

Functional Implications

  • Electron Effects : Fluorine and chlorine substituents (electron-withdrawing) increase ring stability compared to methoxy (electron-donating), which may alter reactivity in nucleophilic environments .
  • Bioavailability : Methyl esters generally exhibit better cell membrane permeability than carboxylic acids, making the target compound more pharmacokinetically favorable than the 4-carboxylic acid analog .
  • Steric and Lipophilic Effects: Bulkier substituents (e.g., 2-(4-fluorophenoxy)ethyl) reduce solubility but may enhance target specificity by fitting into hydrophobic binding pockets .

Biological Activity

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS No: 339106-79-5) is a notable compound in the isoquinoline derivative class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base.
  • Cyclization and esterification reactions to yield the final product.
  • Reaction conditions often require specific catalysts, controlled temperatures, and solvents to maximize yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to bind effectively to active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to significant biological effects such as:

  • Anti-inflammatory activity
  • Anticancer properties

The compound's mechanism of action may involve pathways related to signal transduction and gene expression modulation .

In Vitro Studies

A study investigated the inhibitory activity of similar compounds against PARP1 and PARP2, demonstrating that derivatives of isoquinoline can exhibit substantial enzyme inhibition. For instance, certain compounds showed over 80% inhibition at a concentration of 1 µM, with further testing revealing IC50 values in the nanomolar range .

Compound% Inhibition at 1 µMIC50 (nM)
Compound A85.2%156
Compound B80%200

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study evaluating anti-proliferative activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, the compound demonstrated significant effects on cell cycle progression and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-71.575Induction of apoptosis via caspase activation
Panc-11.400Cell cycle arrest at G2/M phase

Case Study 1: Antiproliferative Effects

In a comparative analysis of various isoquinoline derivatives, this compound was found to be one of the most potent compounds against MCF-7 cells. The study indicated that treatment led to significant increases in caspase levels (Caspase 3, 8, and 9), highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PARP enzymes by similar compounds derived from the isoquinoline scaffold. The findings suggested that structural modifications could enhance potency and selectivity against specific targets within cancer therapy frameworks .

Comparison with Related Compounds

The presence of a fluorine atom in the phenyl ring of this compound distinguishes it from other analogs like chloro or bromo derivatives. This substitution significantly influences the compound's reactivity and biological activity, making it a valuable candidate for further pharmacological exploration .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions but may fail to resolve stereochemistry (e.g., cis/trans isomer ambiguity) .
  • X-ray crystallography : Resolves absolute configuration via intermolecular interactions (e.g., C–H⋯π and hydrogen-bonded columns) .
  • IR and MS : Confirm functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) and molecular weight (e.g., m/z 245 [M⁺]) .
  • Elemental analysis : Validates purity (e.g., C 68.57% vs. theoretical 69.21%) .
    Resolution of contradictions : Combine crystallography with NMR data when stereochemical assignments are unclear .

Advanced: How can DFT studies elucidate electronic properties or reaction mechanisms involving this compound?

Methodological Answer :
Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles.
  • Charge distribution : Identifies electron-deficient regions (e.g., fluorophenyl groups) for site-specific modifications .
  • Transition states : Models cyclization pathways (e.g., AlCl₃-catalyzed ring closure) .
    Protocol : Use Gaussian software with B3LYP/6-31G(d) basis set for geometry optimization and frequency analysis .

Advanced: What strategies address discrepancies between spectroscopic and crystallographic data in structural determination?

Q. Methodological Answer :

  • Case study : When NMR suggests a single isomer but X-ray reveals dimeric packing via C–H⋯π interactions, re-examine NMR under variable temperature (VT-NMR) to detect dynamic effects .
  • Complementary techniques : Use NOESY for proximity analysis and Hirshfeld surfaces to validate intermolecular interactions observed in crystallography .

Basic: What purification methods are recommended post-synthesis, and how do solvents influence crystal quality?

Q. Methodological Answer :

  • Column chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .
  • Recrystallization : Ethanol yields high-purity crystals; methylene chloride/hexane (2:3) produces single crystals suitable for X-ray analysis .
    Critical factors : Solvent polarity affects crystal packing (e.g., centrosymmetric dimers in ethanol vs. layered structures in hexane) .

Advanced: How does the 4-fluorophenyl substituent influence reactivity and intermolecular interactions?

Q. Methodological Answer :

  • Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the isoquinoline core, facilitating nucleophilic attacks .
  • Intermolecular interactions : Fluorine participates in weak C–F⋯H hydrogen bonds, stabilizing crystal packing (observed in analogs with chlorophenyl groups) .
  • Comparative studies : Replace fluorine with methoxy groups (e.g., 4-methoxyphenyl) to assess steric/electronic contributions to reactivity .

Methodological: How can reproducibility in multi-step syntheses be ensured?

Q. Methodological Answer :

  • Step monitoring : Use TLC or LC-MS to track intermediate formation (e.g., chloroacetyl intermediates in cyclization) .
  • Standardized protocols : Maintain strict temperature control (±2 K) during exothermic steps (e.g., AlCl₃ addition) .
  • Catalyst activation : Pre-dry Pd catalysts (e.g., PdCl₂(PPh₃)₂) under vacuum to prevent deactivation in cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.